molecular formula C17H23NO4 B2376247 [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate CAS No. 2309310-28-7

[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate

Cat. No.: B2376247
CAS No.: 2309310-28-7
M. Wt: 305.374
InChI Key: PJSPMCPHCJCYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate is a chemical compound used in scientific research. It exhibits diverse properties and finds applications in various fields, including drug discovery, material synthesis, and catalysis.

Biochemical Analysis

Biochemical Properties

The biochemical properties of [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate are not fully understood due to the limited research available. It is known that this compound is an aliphatic α-ketoester . It is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate when bioreduced

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that the compound undergoes bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate typically involves the reaction of 2-phenylbutanoic acid with oxolan-2-ylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the oxolan-2-ylmethylamino moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium azide or alkyl halides in polar aprotic solvents.

Major Products

    Oxidation: Corresponding oxo derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Substituted derivatives with varying functional groups.

Scientific Research Applications

[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: In the development of new materials and catalysts for chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: These compounds share a similar phenylbutanoate structure and are used in medicinal chemistry for their biological activity.

    Benzo[d]thiazole-2-thiol derivatives: These compounds have similar oxo and phenyl substituents and are studied for their quorum sensing inhibitory activity in bacteria.

Uniqueness

[2-Oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate is unique due to its specific oxolan-2-ylmethylamino moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-2-15(13-7-4-3-5-8-13)17(20)22-12-16(19)18-11-14-9-6-10-21-14/h3-5,7-8,14-15H,2,6,9-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSPMCPHCJCYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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